molecular formula C7H9NOS B13964499 5-(2-Aminoethyl)thiophene-2-carbaldehyde

5-(2-Aminoethyl)thiophene-2-carbaldehyde

Cat. No.: B13964499
M. Wt: 155.22 g/mol
InChI Key: XRFOUSIEDRAIGN-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)thiophene-2-carbaldehyde is a thiophene derivative with a unique structure that includes an aminoethyl group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the condensation reaction of thiophene-2-carbaldehyde with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Aminoethyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Aminoethyl)thiophene-2-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its aminoethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

5-(2-aminoethyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C7H9NOS/c8-4-3-6-1-2-7(5-9)10-6/h1-2,5H,3-4,8H2

InChI Key

XRFOUSIEDRAIGN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C=O)CCN

Origin of Product

United States

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